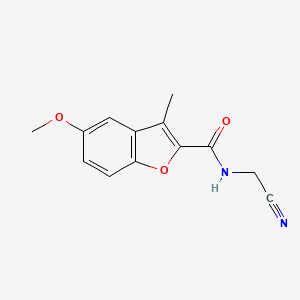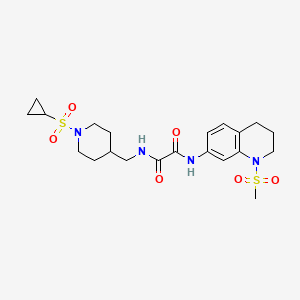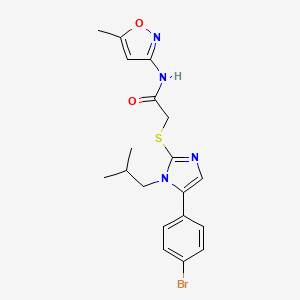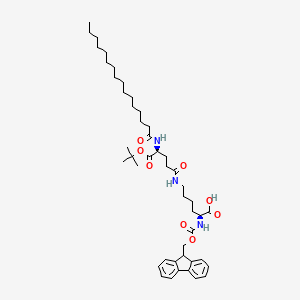
3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as MPN and is a potent inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of complex benzamides and related compounds involves multi-step chemical reactions, including the use of morpholine and nitrobenzene derivatives as key intermediates. Studies have demonstrated the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzamides through reactions that involve the use of morpholine, showcasing the compound's role in the development of biologically active compounds (Atanassov et al., 2002). Moreover, research on 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlights its significance as an intermediate in synthesizing biologically active compounds, further emphasizing the importance of morpholine and nitrobenzene moieties in medicinal chemistry (Wang et al., 2016).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural motifs present in "3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide" serve as essential building blocks for developing potential therapeutic agents. For instance, research into gastroprokinetic agents has explored compounds bearing morpholine and nitrobenzene groups, indicating the relevance of these structural features in designing drugs with targeted biological activities (Morie et al., 1995). Similarly, the synthesis and anticonvulsant activity evaluation of 4-nitro-N-phenylbenzamides underscore the potential therapeutic applications of compounds containing nitrobenzene derivatives (Bailleux et al., 1995).
Material Science and Catalysis
Compounds related to "this compound" have also found applications in material science, particularly in the development of noncentrosymmetric structures for nonlinear optics. Research has demonstrated the design and synthesis of molecular complexes with ideal orientations of chromophores, facilitated by hydrogen bonding, highlighting the compound's utility in creating materials with specific optical properties (Muthuraman et al., 2001).
Propriétés
IUPAC Name |
3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-13-17(5-7-20(15)27(29)30)22(28)23-18-4-2-3-16(14-18)19-6-8-21(25-24-19)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHOSKIMGHPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2756964.png)
![1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]](/img/structure/B2756966.png)

![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)
![[(4-Nitrophenyl)methyl]urea](/img/structure/B2756969.png)



![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)
